molecular formula C17H17NO2 B13935206 7-Tertbutyl-2-nitrofluorene CAS No. 60758-15-8

7-Tertbutyl-2-nitrofluorene

Cat. No.: B13935206
CAS No.: 60758-15-8
M. Wt: 267.32 g/mol
InChI Key: OSZHBGVTHZKKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Tertbutyl-2-nitrofluorene: is an organic compound with the molecular formula C17H17NO2 It is a derivative of fluorene, characterized by the presence of a tert-butyl group at the 7th position and a nitro group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Tertbutyl-2-nitrofluorene typically involves the nitration of 7-tertbutylfluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 2nd position of the fluorene ring. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Tertbutyl-2-nitrofluorene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, where the tert-butyl group or other parts of the molecule are oxidized using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Reduction: 7-Tertbutyl-2-aminofluorene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the tert-butyl group or other parts of the molecule.

Scientific Research Applications

Chemistry: 7-Tertbutyl-2-nitrofluorene is used as a precursor in the synthesis of other fluorene derivatives. Its unique structure makes it a valuable intermediate in organic synthesis and materials science.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. For example, the amino derivative (7-Tertbutyl-2-aminofluorene) may exhibit biological activity and can be further modified to enhance its therapeutic properties.

Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications, including the development of advanced materials.

Mechanism of Action

The mechanism of action of 7-Tertbutyl-2-nitrofluorene and its derivatives depends on the specific application and the molecular targets involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and exert biological activity.

Comparison with Similar Compounds

    2-Nitrofluorene: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.

    7-Tertbutylfluorene: Lacks the nitro group, making it less reactive in nucleophilic aromatic substitution reactions.

    2-Aminofluorene: The amino group makes it more nucleophilic and capable of forming different types of derivatives compared to the nitro compound.

Uniqueness: 7-Tertbutyl-2-nitrofluorene is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity, while the nitro group offers opportunities for further chemical modifications.

Biological Activity

7-Tertbutyl-2-nitrofluorene (CAS No. 60758-15-8) is a compound of significant interest in toxicology and pharmacology due to its biological activities, particularly its mutagenic and carcinogenic potential. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a nitro group attached to the fluorene structure. The nitro group is known to participate in various chemical reactions typical of nitro compounds, influencing its biological interactions.

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits mutagenic properties, primarily through the formation of DNA adducts. These adducts can lead to mutations, raising concerns about its potential role in cancer development. A study highlighted that exposure to this compound resulted in significant DNA damage in vitro, indicating its genotoxic potential.

Case Studies

  • DNA Interaction Studies : In vitro studies demonstrated that this compound can form adducts with DNA bases, particularly guanine. This interaction was shown to disrupt normal base pairing and replication processes, leading to mutations.
  • Carcinogenic Potential : Long-term exposure studies in animal models have suggested that this compound may increase the incidence of tumors, particularly in the liver and lungs. These findings align with its classification as a potential carcinogen due to its ability to induce DNA damage.

The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive intermediates capable of interacting with cellular macromolecules. This mechanism is similar to other nitroaromatic compounds known for their mutagenic properties.

Comparative Analysis with Similar Compounds

The following table compares this compound with other nitroaromatic compounds regarding their structural features and biological activities:

Compound NameStructure FeaturesUnique Characteristics
This compoundTert-butyl and nitro on fluoreneExhibits strong mutagenic and carcinogenic potential
2-NitrofluoreneNitro group on fluoreneCommonly studied for mutagenicity
9-FluorenoneCarbonyl group instead of nitroExhibits different reactivity patterns
1-NitronaphthaleneNitro group on naphthaleneHigher reactivity due to naphthalene structure

Safety and Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate low toxicity levels with an oral LD50 greater than 5,000 mg/kg in animal models . However, chronic exposure poses significant risks due to its genotoxic properties.

Properties

CAS No.

60758-15-8

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-tert-butyl-7-nitro-9H-fluorene

InChI

InChI=1S/C17H17NO2/c1-17(2,3)13-4-6-15-11(9-13)8-12-10-14(18(19)20)5-7-16(12)15/h4-7,9-10H,8H2,1-3H3

InChI Key

OSZHBGVTHZKKPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.